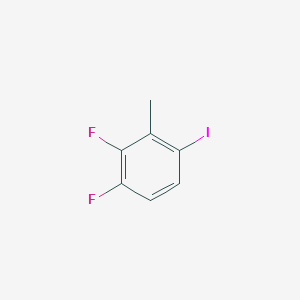

1,2-Difluoro-4-iodo-3-methylbenzene

Description

Significance of Fluorinated Iodoarenes in Contemporary Organic Synthesis

Fluorinated iodoarenes are organic compounds that feature one or more fluorine atoms and an iodine atom attached to an aromatic ring system. perlego.com These molecules are highly significant in modern organic synthesis due to their unique combination of properties. The presence of fluorine can dramatically alter a molecule's physical, chemical, and biological characteristics. researchgate.netnih.gov For instance, the introduction of fluorine can enhance metabolic stability and bioavailability in drug candidates. researchgate.net

The iodine atom, being the largest and least electronegative of the common halogens, provides a reactive site for a variety of chemical transformations. Aryl iodides are particularly valuable in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental methods for constructing complex organic molecules. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making fluorinated iodoarenes versatile building blocks for the synthesis of a wide range of more complex fluorinated compounds. taylorandfrancis.com The synthesis of biaryl compounds from aryl halides is of particular interest to academic and industrial researchers due to their applications in pharmaceuticals and specialty chemicals. taylorandfrancis.com

Historical Perspective on Aryl Halide Chemistry Pertinent to 1,2-Difluoro-4-iodo-3-methylbenzene

The study of aryl halides, or haloarenes, has a rich history that has been instrumental in the development of modern organic chemistry. perlego.com Historically, the focus was often on the photophysical properties of these compounds, which contributed to the modern understanding of the triplet state in molecules. perlego.com Aryl halides are organic compounds where a halogen atom is directly attached to an aromatic ring. perlego.comwikipedia.org

A significant milestone in aryl halide chemistry was the development of methods to form organometallic reagents. Aryl halides react with metals like lithium and magnesium to create organometallic compounds that act as sources of aryl anions, which are powerful tools in synthesis. wikipedia.org The first known use of the term "aryl halide" was in 1901. merriam-webster.com

The synthesis of aryl fluorides has been a long-standing challenge. A classic method is the Balz-Schiemann reaction, which converts diazonium salts into aryl fluorides. wikipedia.orgjmu.edu However, this reaction can produce significant waste. jmu.edu More modern and efficient methods for producing fluoroaromatics have been a consistent goal in the field. jmu.edu The development of milder and more selective fluorination techniques, such as those using trichloroisocyanuric acid (TCICA) and potassium fluoride (B91410) (KF), represents a significant advancement, allowing for the controlled synthesis of various fluorinated aryl iodides. nih.gov

Scope and Research Objectives for this compound

While a vast body of research exists for fluorinated iodoarenes in general, dedicated studies focusing exclusively on this compound are more limited. This specific compound is often utilized as an intermediate or a building block in the synthesis of more complex molecules. Therefore, the primary research objectives involving this compound are often embedded within broader synthetic goals.

The structural features of this compound—a difluorinated pattern, a reactive iodine atom, and a methyl group—make it a valuable substrate for investigating the influence of these substituents on reaction outcomes. Research involving this compound would likely aim to:

Explore its utility in palladium-catalyzed cross-coupling reactions to create novel, highly substituted aromatic compounds.

Investigate its role in the synthesis of biologically active molecules, where the specific fluorine and methyl substitution pattern could be crucial for activity.

Serve as a model compound to study the electronic and steric effects of the ortho-difluoro and methyl groups on the reactivity of the carbon-iodine bond.

The following table provides key identifiers and properties for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | Not available |

| PubChem CID | 50998377 nih.gov |

| Molecular Formula | C₇H₅F₂I nih.gov |

| Molecular Weight | 254.02 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-4-iodo-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2I/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHADJULSPNJIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1,2 Difluoro 4 Iodo 3 Methylbenzene

Cross-Coupling Reactions Involving the C-I Bond

The C-I bond in 1,2-difluoro-4-iodo-3-methylbenzene is the primary site of reactivity for numerous palladium-catalyzed and copper-mediated cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse array of more complex molecules.

Suzuki-Miyaura Coupling: Scope and Limitations with Difluorinated Substrates

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide. libretexts.org For difluorinated substrates like this compound, this reaction offers a direct route to biaryl compounds, which are prevalent in pharmaceuticals and materials science.

The scope of the Suzuki-Miyaura reaction with fluorinated substrates is broad, but not without limitations. The electronic nature of the fluorinated aryl halide can significantly impact reactivity. While the reaction is generally tolerant of a wide range of functional groups, the presence of multiple fluorine atoms can sometimes lead to challenges. researchgate.net For instance, the synthesis of Diflunisal, a non-steroidal anti-inflammatory drug, via Suzuki-Miyaura coupling has been studied, highlighting the industrial relevance of coupling fluorinated compounds. nih.gov

Key factors influencing the success of the Suzuki-Miyaura coupling with difluorinated substrates include the choice of catalyst, ligand, base, and solvent system. nih.govresearchgate.net For example, sterically hindered and electron-rich phosphine (B1218219) ligands on the palladium catalyst can improve reactivity with less reactive aryl chlorides, and stronger bases can facilitate the dissociation of the halide. libretexts.org The use of potassium organotrifluoroborates as coupling partners has gained interest as they are often more stable and less prone to protodeboronation than their boronic acid counterparts. nih.gov

| Catalyst/Ligand | Base | Solvent | Coupling Partner | Product Type | Yield | Reference |

| Pd(OAc)2/SPhos | K3PO4 | n-butanol | Arylboronic acid | Biaryl | Good | nih.gov |

| PdCl2(dppf) | KOAc | Dioxane | Arylboronate | Biaryl | - | researchgate.net |

| Pd/C | - | DMF/Water | 2,4-difluorophenylboronic acid | Diflunisal | Low (3%) | nih.gov |

| PdCl2 | - | DMF/Water | 2,4-difluorophenylboronic acid | Diflunisal | Modest (58%) | nih.gov |

Sonogashira, Heck, and Stille Couplings: Optimization for Polyfluorinated Iodoarenes

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides to form carbon-carbon bonds. wikipedia.orgsynarchive.com For polyfluorinated iodoarenes, the Sonogashira coupling provides a direct route to fluorinated alkynyl-substituted aromatics. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. organic-chemistry.org The reactivity of the aryl halide follows the order I > Br > Cl, allowing for selective couplings. wikipedia.org Recent developments have explored copper-free conditions and the use of alternative catalysts like nickel. wikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgnih.gov This method is valuable for synthesizing substituted alkenes. When applied to polyfluorinated iodoarenes, it allows for the introduction of vinyl groups onto the fluorinated aromatic ring. The choice of catalyst, often a palladium species, and reaction conditions are crucial for achieving high yields and stereoselectivity. mdpi.comresearchgate.net

Stille Coupling: The Stille reaction utilizes an organotin compound as the coupling partner for an organic halide. wikipedia.orgthermofisher.com It is known for its tolerance of a wide variety of functional groups. thermofisher.com For polyfluorinated iodoarenes, the Stille reaction offers a versatile method for creating C-C bonds with various sp2-hybridized carbon nucleophiles, including vinyl, aryl, and alkynyl groups. wikipedia.org Efforts have been made to develop tin-catalytic versions of the reaction to mitigate the toxicity concerns associated with organotin reagents. msu.edu

| Coupling Reaction | Catalyst System | Coupling Partner | Product Type | Key Features |

| Sonogashira | Pd/Cu | Terminal Alkyne | Aryl-Alkyne | Mild conditions, high functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Heck | Palladium | Alkene | Aryl-Alkene | Forms substituted alkenes with high stereoselectivity. organic-chemistry.orgmdpi.com |

| Stille | Palladium | Organotin | Biaryl, Vinylarene | Tolerates a wide range of functional groups. wikipedia.orgthermofisher.com |

Buchwald-Hartwig Amination and Other C-N Coupling Reactions of Aryl Halides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, replacing harsher traditional methods. wikipedia.org For polyfluorinated aryl iodides like this compound, this reaction provides a direct pathway to synthesize fluorinated anilines and other N-aryl compounds.

The development of various generations of catalyst systems, particularly those employing sterically hindered phosphine ligands, has been crucial for expanding the scope of the Buchwald-Hartwig amination. wikipedia.org The reaction mechanism involves an oxidative addition, amine coordination and deprotonation, and reductive elimination sequence. libretexts.org While highly versatile, the reaction can be influenced by the steric and electronic properties of both the aryl halide and the amine. nih.gov For instance, reactions with electron-donating or electron-withdrawing groups on the aryl iodide generally proceed in high yields. nih.gov

| Catalyst/Ligand | Base | Amine Partner | Product Type | Yield | Reference |

| PdCl2(P(o-Tolyl3)2 | - | N,N-diethylamino-tributyltin | Arylamine | High (unsubstituted bromobenzene) | libretexts.org |

| Pd(OAc)2/RuPhos | NaOtBu | Piperazine | Arylpiperazine | 74% | nih.gov |

| γ‑Fe2O3@MBD/Pd‑Co | Various | Aniline | Diphenylamine | Up to 98% | researchgate.net |

Reductive Cross-Coupling Strategies of Aryl Halides

Reductive cross-coupling reactions offer an alternative strategy for forming C-C and C-N bonds, often by coupling two different electrophiles. nih.gov These methods can be particularly useful for polyfluorinated arenes. nih.govacs.org A notable approach involves a dual photoredox/nickel-catalyzed system for the reductive aryl-aryl cross-coupling of polyfluorinated arenes with a range of aryl halides. nih.govacs.org This method features sequential carbon-fluorine bond cleavage and carbon-carbon bond formation. acs.org

Another strategy is the direct reductive cross-coupling of aryl halides with alkyl halides, which can be achieved with high efficiency and functional group tolerance using a nickel catalyst. nih.gov Recently, a reductive cross-coupling to form C(sp2)-N bonds has been reported using a dual Ni/photoredox-catalyzed system, with diazo compounds serving as the nitrogen source. rsc.org

Electrochemical Cross-Coupling Reactions of Aryl Halides

Electrochemical methods are emerging as a powerful tool in organic synthesis, including for cross-coupling reactions of aryl halides. These methods can offer advantages in terms of mild reaction conditions and avoiding the use of stoichiometric chemical reductants or oxidants. nih.gov

Dual photoredox/palladium-catalyzed cross-electrophile arylation of polyfluoroarenes with aryl halides has been reported, proceeding under visible light irradiation. acs.org Mechanistic studies, including cyclic voltammetry, have been employed to understand the catalytic pathway of such synergistic processes. acs.org While specific examples for this compound are not detailed, the general principles are applicable to polyfluorinated aryl halides.

Copper-Catalyzed Difluoromethylation of Aryl Iodides

The introduction of a difluoromethyl (CF2H) group is of significant interest in medicinal chemistry. Copper-catalyzed cross-coupling reactions have emerged as a valuable method for the difluoromethylation of aryl iodides. nih.govrsc.org These reactions typically involve a copper(I) source, a fluoride (B91410) source, and a difluoromethylating agent like TMSCF2H. nih.gov

The reaction is applicable to a range of aryl iodides, including electron-neutral, electron-rich, and sterically hindered substrates, often providing high yields and good functional group compatibility. nih.gov The mechanism is thought to involve the formation of a transient CuCF2H species. nih.gov More recent strategies involve the use of aryl radicals to activate carbon-iodine bonds in alkyl iodides for subsequent copper-catalyzed difluoromethylation, showcasing the ongoing innovation in this area. nih.govresearchgate.net

| Copper Source | Fluoride Source | Difluoromethylating Agent | Substrate Scope | Key Feature | Reference |

| CuI | CsF | TMSCF2H | Electron-neutral, electron-rich, sterically hindered aryl iodides | High yield, good functional group compatibility. | nih.gov |

| - | - | TMSCF2H | Electron-deficient aryl iodides | Proceeds at room temperature. | rsc.org |

| [Cu(CH3CN)4]BF4 | - | (DMPU)2Zn(CF2H)2 | Aryl diazonium salts | Carbo-difluoromethylation of alkenes. | nih.gov |

Scientific Literature Lacks Detailed Reactivity Studies on this compound

A comprehensive review of scientific databases and research publications reveals a notable absence of specific studies on the chemical reactivity of this compound. Despite its availability from commercial chemical suppliers, this particular fluorinated aryl iodide has not been the subject of detailed mechanistic investigations concerning the reactivity of its carbon-fluorine bonds or the formation and application of its hypervalent iodine derivatives.

While the broader fields of nucleophilic aromatic substitution (SNAr) on difluorinated systems and the chemistry of hypervalent iodine compounds are well-established areas of research, specific experimental data, detailed research findings, and data tables for this compound are not present in the accessible scientific literature. Consequently, a thorough and scientifically accurate article focusing solely on this compound, as per the requested detailed outline, cannot be generated at this time.

The requested sections and subsections, including an analysis of SNAr on this specific difluorinated system, its defluorination pathways, and the synthesis and oxidative transformations mediated by its potential hypervalent iodine derivatives, presuppose the existence of such dedicated research. An exhaustive search has not yielded any publications that would provide the necessary specific data points, reaction conditions, yields, or mechanistic insights directly related to this compound.

Therefore, any attempt to construct the requested article would involve speculation based on the reactivity of structurally similar but distinct compounds. This approach would not meet the required standards of scientific accuracy and would deviate from the instruction to focus solely on this compound.

Further research into the reactivity of this specific molecule would be required to provide the detailed information necessary to populate the outlined article structure. At present, the scientific community has not published such work.

Functional Group Transformations of the Methyl Substituent

The methyl group attached to the benzene (B151609) ring in this compound is susceptible to transformations typical for benzylic positions, primarily through free-radical pathways and oxidation.

Free-Radical Halogenation:

The methyl group of alkyl-substituted aromatics can undergo free-radical halogenation, typically initiated by UV light. wikipedia.org In the case of this compound, reaction with halogens like chlorine or bromine under UV irradiation would be expected to lead to the substitution of one or more hydrogen atoms of the methyl group. wikipedia.orgchemguide.co.ukdocbrown.info

The reaction proceeds via a chain mechanism involving the formation of a benzylic radical. chemguide.co.ukuomustansiriyah.edu.iq The stability of this benzylic radical is a key factor in the reaction's feasibility. The presence of the electron-withdrawing fluorine and iodine atoms on the ring could potentially influence the stability of the benzylic radical and, consequently, the reaction rate.

A general representation of the free-radical chlorination of the methyl group is as follows:

Initiation: Cl₂ → 2Cl• (under UV light)

Propagation:

C₇H₅F₂I-CH₃ + Cl• → C₇H₅F₂I-CH₂• + HCl

C₇H₅F₂I-CH₂• + Cl₂ → C₇H₅F₂I-CH₂Cl + Cl•

Termination: Combination of various radicals. chemguide.co.uk

Multiple substitutions on the methyl group are also possible, leading to the formation of di- and trichloromethyl derivatives. libretexts.org

Oxidation:

The methyl group of alkylbenzenes is also prone to oxidation to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. msu.edulibretexts.orgyoutube.com For this compound, treatment with hot alkaline KMnO₄ followed by acidification would likely convert the methyl group to a carboxylic acid, yielding 2,3-difluoro-5-iodobenzoic acid.

Any alkyl group attached to a benzene ring is generally oxidized to a carboxylic acid under these conditions, provided there is at least one benzylic hydrogen. libretexts.org

| Starting Material | Reagent | Product |

| This compound | 1. KMnO₄, OH⁻, Δ 2. H₃O⁺ | 2,3-Difluoro-5-iodobenzoic acid |

| Toluene (B28343) | 1. KMnO₄, OH⁻, Δ 2. H₃O⁺ | Benzoic Acid |

| Propylbenzene | 1. KMnO₄, OH⁻, Δ 2. H₃O⁺ | Benzoic Acid |

Table 1: Predicted Oxidation of the Methyl Group

Reaction Kinetics and Selectivity Studies

Electronic Effects:

Steric Effects:

Steric hindrance plays a significant role in determining the regioselectivity of reactions. wikipedia.org The substituents on the ring in this compound are positioned in a way that could create considerable steric crowding around certain positions. For example, electrophilic attack at the positions flanked by multiple substituents would be sterically hindered. wikipedia.orgresearchgate.net

Selectivity in Electrophilic Aromatic Substitution:

In a hypothetical electrophilic aromatic substitution reaction, the incoming electrophile would be directed by the combined influence of all four substituents.

The methyl group is an ortho, para-director. libretexts.org

The fluorine atoms are deactivating but ortho, para-directors. libretexts.org

The iodine atom is also a deactivating ortho, para-director. libretexts.org

The directing effects of these groups would either reinforce or oppose each other. For instance, the methyl group at position 3 directs to positions 2 and 4 (and 6). The fluorine at position 1 directs to positions 2 and 4 (and 6), and the fluorine at position 2 directs to positions 1 and 3 (and 5). The iodine at position 4 directs to positions 3 and 5. The ultimate regioselectivity would be a complex outcome of the interplay between these electronic directing effects and the steric hindrance at each potential site of attack. nih.govlibretexts.orgyoutube.com

| Substituent | Position | Electronic Effect | Directing Effect |

| Fluoro | 1 | -I, +R (Deactivating) | ortho, para |

| Fluoro | 2 | -I, +R (Deactivating) | ortho, para |

| Methyl | 3 | +I (Activating) | ortho, para |

| Iodo | 4 | -I, +R (Deactivating) | ortho, para |

Table 2: Electronic Effects of Substituents in this compound

Due to the lack of specific experimental data, precise reaction rates and product distribution ratios for reactions involving this compound cannot be definitively stated. Kinetic studies on analogous, simpler halogenated toluenes would be necessary to build a more quantitative understanding of its reactivity. acs.orgosti.govnih.gov

Computational and Theoretical Studies on 1,2 Difluoro 4 Iodo 3 Methylbenzene

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the characterization of reactants, products, intermediates, and, crucially, the transition states that connect them. For 1,2-difluoro-4-iodo-3-methylbenzene, this approach is key to understanding its participation in fundamental organometallic reaction steps.

Oxidative addition is a fundamental step in many transition-metal-catalyzed cross-coupling reactions, where an aryl halide reacts with a low-valent metal center (e.g., Pd(0) or Ni(0)) to form a higher-valent organometallic species. acs.orgchemrxiv.orgnih.gov In the case of this compound, the reaction involves the cleavage of a carbon-halogen bond and the formation of new metal-carbon and metal-halogen bonds.

The C–I bond is significantly weaker and more polarizable than C–F, C–H, or C–C bonds, making it the primary site for oxidative addition. DFT calculations on similar aryl halides show that this process can proceed through several mechanistic pathways. acs.orgrsc.org A common pathway is a concerted, three-centered transition state where the metal attacks the C–I bond directly. chemrxiv.orgnih.gov Another possibility, particularly for electron-poor systems or with specific ligands, is a nucleophilic displacement (or SNAr-like) mechanism. chemrxiv.orgchemrxiv.org

Computational studies on nickel- and palladium-catalyzed reactions reveal that the activation energy for oxidative addition is sensitive to the electronic properties of the aryl halide. acs.orgacs.org The presence of two electron-withdrawing fluorine atoms on the ring of this compound would make the ipso-carbon atom (the carbon attached to the iodine) more electrophilic, likely accelerating the rate of oxidative addition compared to non-fluorinated iodoarenes. Kinetic and computational studies on related systems support a concerted process occurring through a polarized transition state. acs.org

Reductive elimination is the microscopic reverse of oxidative addition and is typically the final, product-forming step in a catalytic cross-coupling cycle. In this step, two ligands from the metal center (e.g., the aryl group and another nucleophile) couple and are eliminated from the metal, which is reduced to its lower oxidation state.

The rate and feasibility of reductive elimination are highly dependent on the steric and electronic nature of the groups being coupled. nih.govacs.org For an arylpalladium(II) complex derived from this compound, the steric hindrance created by the ortho-methyl group and the adjacent fluorine atom can influence the geometry of the complex and the transition state for reductive elimination. rsc.org

Computational studies on arylpalladium(II) complexes have shown that electron-withdrawing groups on the aryl ring generally accelerate the rate of reductive elimination when coupling with various partners. acs.org However, the outcome can be complex; for instance, the reductive elimination of arylnitriles is surprisingly accelerated by electron-donating substituents on the aryl ligand. nih.gov In the case of this compound, the combined electronic influence of the two fluorine atoms and the methyl group would dictate the rate of this crucial step. Reductive elimination of aryl halides themselves can also be induced, with thermodynamics favoring the elimination of aryl chlorides over aryl iodides, though kinetics can be slower. acs.org

The ligands coordinated to the metal center play a paramount role in controlling the reactivity and mechanism of oxidative addition and reductive elimination. nih.gov Phosphine (B1218219) ligands are commonly employed, and their steric bulk and electronic properties are tunable.

Key Ligand Effects:

Steric Bulk: Highly hindered (bulky) phosphine ligands often promote the formation of low-coordinate, highly reactive metal species (e.g., 12-electron PdL or 14-electron PdL₂) which can be the active catalyst. chemrxiv.orgnih.gov Kinetic studies on palladium complexes show that the number of phosphines involved in the irreversible step of oxidative addition depends more on the identity of the halide than on the ligand's steric properties. nih.gov

Electronic Properties: Electron-donating ligands increase the electron density on the metal center, making it more nucleophilic and generally accelerating the rate of oxidative addition. Conversely, electron-poor phosphines can facilitate other steps in the catalytic cycle.

Bite Angle: For bidentate (two-point binding) phosphine ligands, the natural bite angle influences the geometry around the metal center, which in turn affects the activation barriers for both oxidative addition and reductive elimination.

DFT calculations are essential for analyzing the transition state structures. acs.org They can distinguish between different mechanistic possibilities, such as a concerted three-centered transition state versus a stepwise SNAr-like pathway. chemrxiv.orgchemrxiv.org For example, computational studies have shown that 12-electron PdL species tend to favor a concerted mechanism, whereas 14-electron PdL₂ complexes often prefer a nucleophilic displacement pathway. chemrxiv.org The negative activation entropy (ΔS‡) calculated from Eyring analysis in related systems points to a bimolecular, associative rate-limiting transition state, consistent with many oxidative addition mechanisms. acs.org

Table 1: Influence of Ligand Properties on Aryl Halide Reactivity

| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination | Computational Insight |

|---|---|---|---|

| Increased Steric Bulk | Can promote dissociation to form more reactive, lower-coordinate species. | Can accelerate the reaction by relieving steric congestion in the product. | Determines the stability of intermediates and the coordination number of the reacting species. nih.govnih.gov |

| Electron-Donating | Increases metal nucleophilicity, generally accelerating the reaction rate. | Can slow down the reaction if the transition state involves a more electron-poor metal center. | Modulates the energy of metal-centered orbitals involved in bond breaking/formation. |

| Electron-Withdrawing | Decreases metal nucleophilicity, potentially slowing the reaction. | Can facilitate the reaction by stabilizing a more electron-rich metal center in the transition state. | Affects the charge distribution in the transition state. |

| Large Bite Angle (Bidentate) | Can distort the geometry away from the ideal square planar, potentially increasing reactivity. | Affects the ease of achieving the required geometry for C-C or C-X bond formation. | Reveals how ligand constraints influence the potential energy surface of the reaction. |

Electronic Structure and Bonding Analysis of the Fluorine and Iodine Substituents

The arrangement of two fluorine atoms, an iodine atom, and a methyl group on the benzene (B151609) ring of this compound creates a unique electronic landscape that governs its reactivity.

The Hammett equation is a linear free-energy relationship that quantifies the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.orgchemeurope.com It uses substituent constants (σ) to describe the electron-donating or electron-withdrawing nature of a group at the meta or para position. libretexts.orgutexas.edu

Positive σ values indicate an electron-withdrawing group (EWG), which stabilizes negative charge and increases the acidity of benzoic acid.

Negative σ values indicate an electron-donating group (EDG), which destabilizes negative charge and decreases acidity.

The substituents on this compound have distinct electronic effects:

Iodine: Is less electronegative than fluorine but is more polarizable. It is also an EWG by induction and a weak EDG by resonance.

Methyl: Is a classic electron-donating group through both induction (+I) and hyperconjugation.

While a single Hammett parameter for the entire substitution pattern is not defined, the individual constants provide a clear picture of the cumulative electronic effect. wikipedia.org

Table 2: Hammett Substituent Constants (σ) for Individual Groups

| Substituent | σ_meta | σ_para | Electronic Effect |

|---|---|---|---|

| -F | +0.337 | +0.062 | Strongly withdrawing by induction, weakly donating by resonance. wikipedia.org |

| -I | +0.353 | +0.18 | Withdrawing by induction, weakly donating by resonance. wikipedia.orgviu.ca |

| -CH₃ | -0.069 | -0.170 | Donating by induction and hyperconjugation. wikipedia.org |

The combination of two potent inductively withdrawing fluorine atoms and a withdrawing iodine atom will significantly lower the electron density of the aromatic ring, making it "electron-poor." This effect is only partially offset by the electron-donating methyl group. This net electron-withdrawing character has profound implications for the molecule's reactivity, for example, making it more susceptible to nucleophilic aromatic substitution and influencing the rates of organometallic reactions. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, positing that many reaction characteristics are determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org

HOMO: The energy of the HOMO relates to the molecule's ability to act as an electron donor (a nucleophile). A higher energy HOMO indicates a better electron donor.

LUMO: The energy of the LUMO relates to the molecule's ability to act as an electron acceptor (an electrophile). A lower energy LUMO indicates a better electron acceptor.

For this compound, the electronic effects of the substituents directly modulate the energies and shapes of these frontier orbitals. rsc.org

The strong electron-withdrawing nature of the two fluorine atoms and the iodine atom will significantly lower the energies of both the HOMO and the LUMO compared to unsubstituted benzene or toluene (B28343). researchgate.netresearchgate.net

The electron-donating methyl group will have a counteracting effect, raising the energy of these orbitals, but its influence is likely to be overcome by the three halogen substituents.

The net result is a molecule with a relatively low-energy LUMO, making it a good electrophile. The shape and location of the LUMO would be critical in predicting the regioselectivity of a nucleophilic attack. Similarly, the lowered HOMO energy suggests it would be a weaker nucleophile than less halogenated analogues. For large molecules, delocalized canonical molecular orbitals can sometimes obscure the view of reactivity; newer concepts like frontier molecular orbitalets (FMOLs) help to localize the reactive parts of the molecule. nih.gov This type of analysis would be invaluable for pinpointing the most reactive sites on this compound.

Mechanistic Insights into Regioselectivity and Stereoselectivity

Computational chemistry provides powerful tools to understand why chemical reactions favor the formation of one constitutional isomer over another (regioselectivity) or one stereoisomer over another (stereoselectivity). masterorganicchemistry.com For a molecule like this compound, these studies would be crucial in predicting the outcomes of its reactions, such as substitution, coupling, or metalation.

Regioselectivity: The substitution pattern on the benzene ring—two adjacent fluorine atoms, an iodine atom, and a methyl group—creates a unique electronic and steric environment. Mechanistic studies would likely focus on:

Transition State Analysis: By calculating the energies of different transition states leading to various regioisomers, researchers can predict the most likely product. For instance, in a reaction where a functional group replaces the iodine, the regioselectivity would be determined by the relative stability of the intermediates.

Molecular Orbital Analysis: The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be analyzed. Electrophilic attacks are likely to occur at sites with high HOMO density, while nucleophilic attacks target sites with high LUMO density. The fluorine, iodine, and methyl groups all influence this distribution.

Electrostatic Potential Maps: These maps visualize the electron density and can predict sites susceptible to electrophilic or nucleophilic attack. The electron-withdrawing nature of the fluorine and iodine atoms would create regions of positive potential, while the electron-donating methyl group would create a region of negative potential.

A hypothetical study on a reaction, such as a Suzuki coupling, would involve calculating the energy barriers for the oxidative addition step at the C-I bond, which is the most likely site for such a reaction due to the lability of the carbon-iodine bond.

Stereoselectivity: Stereoselectivity becomes relevant when the reaction creates a new chiral center or when the molecule reacts with a chiral reagent. masterorganicchemistry.com While this compound itself is not chiral, reactions at the methyl group or the addition of a substituent that creates a stereocenter would necessitate stereochemical considerations.

Steric Hindrance: Computational models can quantify the steric bulk of the substituents. The fluorine atoms and the adjacent methyl group would sterically hinder approaches to certain faces of the molecule, potentially leading to the preferential formation of one stereoisomer. For example, in an asymmetric synthesis involving this molecule, the approach of a chiral catalyst would be modeled to predict which enantiomer or diastereomer is favored.

Concerted vs. Stepwise Mechanisms: The nature of the reaction mechanism plays a critical role. masterorganicchemistry.comrsc.org A concerted mechanism, where bonds are broken and formed simultaneously, often leads to high stereospecificity. masterorganicchemistry.com In contrast, a stepwise mechanism involving a planar intermediate, like a carbocation, can result in a loss of stereochemical information and produce a mixture of stereoisomers. masterorganicchemistry.com

Conformational Analysis and Intermolecular Interactions

Even for a relatively rigid molecule like a substituted benzene, conformational analysis and the study of intermolecular interactions are important for understanding its physical properties and how it interacts with other molecules.

Conformational Analysis: The primary focus of a conformational analysis for this compound would be the orientation of the methyl group.

Rotational Barriers: Computational methods can calculate the energy barrier for the rotation of the methyl group around the C-C bond. While this barrier is generally low in toluene derivatives, the presence of an adjacent fluorine atom could influence the preferred conformation due to steric or electronic repulsion.

Potential Energy Surface Scan: A detailed scan of the potential energy surface corresponding to the methyl group rotation would reveal the minimum energy conformations. It is likely that the conformation where the C-H bonds of the methyl group are staggered relative to the plane of the benzene ring is the most stable.

The table below illustrates hypothetical energy data for the methyl group rotation, where 0° corresponds to one C-H bond eclipsing the adjacent C-F bond.

| Dihedral Angle (H-C-C-F) | Relative Energy (kcal/mol) | Population (%) |

| 0° (Eclipsed) | 1.5 | 5 |

| 60° (Staggered) | 0.0 | 95 |

Intermolecular Interactions: Understanding the non-covalent interactions of this compound is key to predicting its behavior in condensed phases (liquid or solid) and in biological systems.

Halogen Bonding: The iodine atom is a potential halogen bond donor. It can form attractive interactions with electron-rich atoms (like oxygen or nitrogen) on neighboring molecules. Computational studies would quantify the strength and directionality of these bonds.

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, the fluorine atoms can act as weak hydrogen bond acceptors.

π-π Stacking: The aromatic ring can participate in π-π stacking interactions with other aromatic systems. The electron-withdrawing fluorine and iodine atoms would polarize the π-system, influencing the geometry and strength of these interactions (e.g., favoring offset-stacked or T-shaped arrangements).

Van der Waals Forces: These dispersion forces are always present and would be modeled to get a complete picture of the intermolecular potential.

A computational study might involve simulating a dimer of this compound to find the most stable arrangement, which would provide insights into its crystal packing. The results would likely show a complex interplay between halogen bonding, π-π interactions, and dipole-dipole forces.

Advanced Synthetic Applications of 1,2 Difluoro 4 Iodo 3 Methylbenzene

Building Blocks for Complex Fluorinated Organic Molecules

The presence of the iodo group on the difluorinated and methylated benzene (B151609) ring makes 1,2-Difluoro-4-iodo-3-methylbenzene an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is central to its role in constructing elaborate molecular architectures.

The carbon-iodine bond in this compound is a key functional group for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond between the iodo-substituted carbon of the benzene ring and a carbon atom from an organoboron compound, such as an arylboronic acid. The result is a biaryl structure where the substitution pattern of each aromatic ring is precisely controlled.

These reactions are typically catalyzed by palladium complexes and are fundamental for creating molecules with tailored electronic and steric properties. For instance, the Suzuki-Miyaura coupling of fluorinated iodoarenes with various arylboronic acids is a well-established method for synthesizing complex biaryls. nih.govresearchgate.net The reaction of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids under Suzuki-Miyaura conditions highlights how such couplings can be controlled to produce either mono- or diarylated products, a principle that applies to the coupling of this compound. researchgate.net

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Aryl Iodide + Arylboronic Acid | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | C(sp²)-C(sp²) |

| Sonogashira | Aryl Iodide + Terminal Alkyne | Pd catalyst + Cu(I) cocatalyst + Base | C(sp²)-C(sp) |

| Buchwald-Hartwig | Aryl Iodide + Amine/Amide | Pd catalyst + Ligand + Base | C(sp²)-N |

| Heck | Aryl Iodide + Alkene | Pd catalyst + Base | C(sp²)-C(sp²) |

Beyond biaryl synthesis, this compound is a valuable precursor for introducing a difluoro-methylphenyl moiety into heterocyclic structures. The iodine atom facilitates N-arylation reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, to form a bond with a nitrogen atom within a heterocycle.

A relevant model for this transformation is the synthesis of 1-(2-iodophenyl)-1H-indoles, which can be achieved through the copper-catalyzed coupling of an iodo-substituted benzene with indole. acs.orgacs.org Similarly, this compound can be coupled with various nitrogen-containing heterocycles (e.g., indoles, pyrazoles, imidazoles) to generate complex N-arylated products. These fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and materials science. The subsequent functionalization of these products, for example through palladium-catalyzed C-H silylation, opens pathways to a diverse range of silicon-containing indoles and other heterocycles. acs.orgacs.org

A stereoselective reaction is one that preferentially forms one stereoisomer over another. masterorganicchemistry.comkhanacademy.org The defined spatial arrangement of substituents on the this compound ring makes it a candidate for use in syntheses where controlling stereochemistry is critical. The steric bulk and electronic nature of the ring could, in principle, influence the stereochemical outcome of a reaction at a nearby chiral center.

However, specific examples of chiral derivatives of this compound being used to direct stereoselective transformations are not prominently featured in the surveyed scientific literature. While the potential exists for this scaffold to be used as a chiral auxiliary or as a component in a chiral ligand, this application remains a specialized area of research.

Precursors for Trifluoromethylation and Difluoromethylation Reagents

Based on the available research, this compound is not typically utilized as a precursor for the synthesis of common trifluoromethylation or difluoromethylation reagents. Its primary value in chemical synthesis lies in its function as a fluorinated aromatic building block, where the entire C₇H₅F₂I skeleton is incorporated into a larger molecule, rather than serving as a source of transferable -CF₃ or -CF₂H groups. Reagents for these transformations, such as 4-iodotoluene (B166478) difluoride, have a different structure where the fluorine atoms are bonded to the iodine atom, enabling oxidative fluorination reactions. nih.gov

Role in Material Science Precursors (e.g., thermoresponsive luminous molecules)

The synthesis of advanced materials often requires building blocks with specific electronic and photophysical properties. Organosilicon compounds, for example, play a significant role in material science. acs.orgacs.org While direct incorporation of this compound into thermoresponsive luminous molecules is not explicitly documented in the searched literature, it serves as a foundational precursor for molecules that could be used in this field.

A plausible synthetic strategy involves a multi-step process:

Core Synthesis: Utilize this compound in cross-coupling reactions (as described in 5.1.1 and 5.1.2) to construct a complex, rigid core structure, such as a fluorinated biaryl or a fluorinated N-aryl heterocycle.

Functionalization: Introduce additional functional groups onto the core structure. For example, palladium-catalyzed C-H silylation can be used to install silicon-containing moieties, which are known to be important in materials applications. acs.org

Polymerization/Assembly: The resulting functionalized molecule can then be polymerized or blended with polymers known for their thermoresponsive properties, such as poly(N-isopropylacrylamide), to create advanced materials. researchgate.net

Through such pathways, the unique electronic properties conferred by the difluoro-methylphenyl group can be integrated into larger systems designed for applications in electronics and smart materials.

Probes for Mechanistic Organic Chemistry Studies

The fluorine-19 (¹⁹F) isotope has a nuclear spin of ½ and a natural abundance of 100%, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F NMR chemical shift is highly sensitive to the local electronic environment, spanning a range of over 200 ppm for common drug-like molecules. ichorlifesciences.com

This sensitivity makes this compound an outstanding probe for studying reaction mechanisms. The presence of two distinct fluorine atoms on the aromatic ring allows researchers to:

Monitor Reaction Progress: Changes in the electronic structure during a chemical reaction, such as the oxidative addition of the C-I bond to a palladium catalyst, will cause significant shifts in the ¹⁹F NMR signals, allowing for real-time tracking of the starting material's consumption and the formation of intermediates and products.

Identify Intermediates: The chemical shifts of the fluorine atoms in transient intermediates can provide crucial structural information that is often difficult to obtain using standard ¹H NMR due to spectral crowding.

Study Electronic Effects: The compound can be used as a standardized substrate to probe how systematic changes to ligands, catalysts, or reaction conditions influence the electronic environment at the reaction center.

The use of ¹⁹F NMR is a powerful tool for elucidating metabolic pathways of fluorinated compounds and for fragment-based drug discovery, highlighting its broad utility in chemical and biological studies. nih.govnih.gov

Mentioned Compounds

Future Research Directions and Challenges

Development of Novel Catalytic Systems for C-I and C-F Functionalization

The functionalization of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds in 1,2-Difluoro-4-iodo-3-methylbenzene is central to its utility. Future research will heavily focus on creating more efficient, selective, and robust catalytic systems to manipulate these bonds.

For C-I bond functionalization, the development of metal-free catalytic systems is a promising avenue. nih.govorganic-chemistry.org While palladium-catalyzed reactions are well-established for forming C-C and C-heteroatom bonds at the iodo-position, these often require expensive and sometimes toxic heavy metals. acs.orgacs.org Research into visible-light-mediated, phosphine-catalyzed perfluoroalkylation of alkenes demonstrates the potential for metal-free C-I bond activation. nih.govorganic-chemistry.org These systems can offer milder reaction conditions and improved functional group tolerance. organic-chemistry.org

The activation of the highly inert C-F bond presents a more significant challenge due to its high bond dissociation energy. dntb.gov.uaresearchgate.net Current research is exploring transition metal catalysis, particularly with nickel and palladium, to achieve selective C-F bond functionalization. researchgate.netbaranlab.org For instance, nickel-catalyzed cross-coupling reactions have shown promise in activating C-F bonds in fluoro-aromatics. researchgate.net Future work will likely focus on designing new ligands that can facilitate the oxidative addition of the C-F bond to the metal center under milder conditions. Photocatalysis is also emerging as a powerful tool for C-F bond activation, offering a way to generate carbon-centered radicals from organofluorines under mild conditions. nih.gov

| Catalyst Type | Bond Targeted | Key Research Focus | Potential Advantages |

| Metal-Free (e.g., Phosphines) | C-I | Visible-light mediated activation | Milder conditions, reduced metal contamination |

| Transition Metal (e.g., Ni, Pd) | C-F | Development of new ligands to lower activation energy | Selective functionalization of inert bonds |

| Photocatalysts | C-F | Generation of carbon-centered radicals | Mild reaction conditions, novel reactivity |

Sustainable Synthesis Routes for Polyfluorinated Aryl Iodides

The synthesis of this compound and other polyfluorinated aryl iodides often relies on methods that are not environmentally friendly. A significant area of future research is the development of more sustainable synthetic pathways.

One approach is to move away from harsh fluorinating agents. nih.gov The development of methods using safer and less expensive fluoride (B91410) sources, such as potassium fluoride (KF) in combination with a mild oxidant like trichloroisocyanuric acid (TCICA), represents a step in the right direction. nih.gov Another sustainable strategy involves the direct iodination of aryl compounds. For example, a metal- and base-free method for synthesizing aryl iodides from arylhydrazines and iodine has been developed, offering a more environmentally benign alternative to traditional methods. nih.gov

Furthermore, research into PFAS-free synthesis of fluorinated compounds is gaining traction. uva.nl This involves using alternative fluorine sources like caesium fluoride to introduce fluorine or fluoroalkyl groups, thereby avoiding the use of persistent and environmentally harmful per- and polyfluoroalkyl substances (PFAS). uva.nl

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry is poised to play an increasingly crucial role in predicting the reactivity of this compound and guiding experimental design.

Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the regioselectivity of electrophilic aromatic substitution. researchgate.net For example, computational studies on the fluorination of N-arylacetamides have successfully predicted the observed regiochemistry based on calculated partial charge distributions. researchgate.net Similar models can be applied to predict the outcomes of various functionalization reactions on this compound.

Computational modeling can also aid in the design of new catalysts. By simulating the interaction between the substrate and the catalyst, researchers can identify key structural features of the catalyst that influence its activity and selectivity. nih.gov For example, computational studies on Pd(II)F model complexes have been used to understand the barriers to reductive elimination in catalytic fluorination reactions. nih.gov This predictive power can significantly accelerate the discovery of novel and more efficient catalytic systems.

Exploiting New Reactivity Modes of this compound

Beyond traditional cross-coupling and substitution reactions, future research will explore novel reactivity modes of this compound. This includes harnessing the unique electronic properties conferred by the fluorine and iodine substituents.

One area of interest is the use of this compound in domino reactions, where a single catalytic event triggers a cascade of transformations. For instance, iodine-catalyzed domino Michael addition-intramolecular cyclization reactions have been used to synthesize complex heterocyclic structures. rsc.orgnih.gov The presence of both an iodo and two fluoro groups on the benzene (B151609) ring could be exploited to design novel domino sequences.

Another emerging area is the use of C-H bond activation to functionalize the aromatic ring directly. ethernet.edu.et While the iodo- and fluoro- substituents direct reactivity to specific positions, C-H activation could enable functionalization at otherwise inaccessible sites. princeton.edu Dual C-H functionalization strategies, potentially using transient directing groups, could lead to the efficient synthesis of complex polycyclic aromatic compounds. princeton.edu

Integration with Flow Chemistry and Automated Synthesis

To enhance the efficiency, safety, and scalability of reactions involving this compound, the integration of flow chemistry and automated synthesis is a critical future direction.

Flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and better reaction control. nih.govamt.uk For reactions that are highly exothermic or involve hazardous reagents, such as certain fluorination or nitration reactions, flow reactors provide a much safer operating environment. amt.uk The precise control over reaction parameters in a flow system can also lead to higher yields and purities. nih.gov The synthesis of fluorinated compounds, in particular, can benefit from flow chemistry, as has been demonstrated in the continuous synthesis of 4-fluoropyrazole derivatives. tib.eu

Automated synthesis platforms, when coupled with flow chemistry, can enable high-throughput screening of reaction conditions and catalysts. vapourtec.com This can significantly accelerate the optimization of synthetic routes for the functionalization of this compound and the production of its derivatives for various applications. vapourtec.com The development of integrated flow systems for generating reactive intermediates in situ also represents a significant advancement. uva.nl

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.